molecular formula C9H8ClNO2 B2849383 N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride CAS No. 1263286-67-4

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride

Cat. No.: B2849383
CAS No.: 1263286-67-4
M. Wt: 197.62
InChI Key: YFKNLMTWFZGCEK-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride (NHDC) is an organic compound that belongs to the group of synthetic heterocyclic molecules. It has a molecular formula of C9H8ClNO2 .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods such as the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Molecular Structure Analysis

The molecular structure of NHDC includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials.


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Also, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones provide methyl-substituted benzofuran rings .

Future Directions

The future directions for NHDC and other benzofuran derivatives could involve the development of promising compounds with target therapy potentials and little side effects .

Properties

IUPAC Name

(5Z)-N-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNLMTWFZGCEK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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